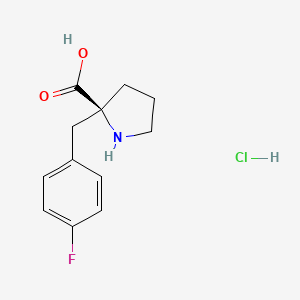
(S)-2-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
説明
(S)-2-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C12H15ClFNO2 and its molecular weight is 259.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-2-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, with the CAS number 637020-70-3, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H15ClFNO2
- Molecular Weight : 259.7 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a 4-fluorobenzyl group and a carboxylic acid functional group.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrrolidine derivatives, including this compound. The compound has been tested against various bacterial strains, with promising results.
Minimum Inhibitory Concentration (MIC) Values
Table 1 summarizes the MIC values for this compound against selected bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.69 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 5.64 |
| Pseudomonas aeruginosa | 13.40 |
These values indicate moderate to strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Antifungal Activity
In addition to its antibacterial effects, this compound has demonstrated antifungal activity. The compound was evaluated against common fungal pathogens:
Antifungal Efficacy
Table 2 presents the antifungal activity of the compound:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
The results suggest that while the compound is effective against certain fungi, its potency varies significantly among different species .
The mechanism by which this compound exerts its antibacterial and antifungal effects is not fully elucidated. However, it is hypothesized that the presence of the fluorobenzyl group enhances its ability to penetrate bacterial membranes and disrupt cellular processes.
Case Studies
Several studies have investigated the biological activity of pyrrolidine derivatives, providing insights into their therapeutic potential.
- Study on Antimicrobial Activity : A study published in MDPI evaluated various pyrrolidine derivatives for their antimicrobial properties. The findings indicated that compounds with halogen substituents exhibited enhanced antibacterial activity, suggesting that structural modifications can significantly influence efficacy .
- Comparative Analysis with Other Derivatives : Research comparing this compound with other similar compounds showed that it possessed superior activity against specific strains of bacteria and fungi, highlighting its potential as a lead compound for further development .
- Pharmacological Review : A comprehensive review of benzimidazole derivatives noted that similar structural motifs often yield significant bioactivity against resistant strains, reinforcing the idea that compounds like this compound could be pivotal in addressing antibiotic resistance .
特性
IUPAC Name |
(2S)-2-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2.ClH/c13-10-4-2-9(3-5-10)8-12(11(15)16)6-1-7-14-12;/h2-5,14H,1,6-8H2,(H,15,16);1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKIVTMVJSAYSR-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=C(C=C2)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(CC2=CC=C(C=C2)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















